molecular formula C9H12FNO4 B14906604 Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate

Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate

Cat. No.: B14906604
M. Wt: 217.19 g/mol
InChI Key: WYWPQMSNXNJABM-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Lacks the fluoro group.

    Methyl 2-(4-chloro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a chloro group instead of a fluoro group.

    Methyl 2-(4-bromo-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C9H12FNO4

Molecular Weight

217.19 g/mol

IUPAC Name

methyl 2-(4-fluoro-3-oxo-1,2-oxazol-5-yl)-3-methylbutanoate

InChI

InChI=1S/C9H12FNO4/c1-4(2)5(9(13)14-3)7-6(10)8(12)11-15-7/h4-5H,1-3H3,(H,11,12)

InChI Key

WYWPQMSNXNJABM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=O)NO1)F)C(=O)OC

Origin of Product

United States

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